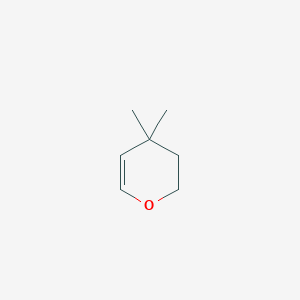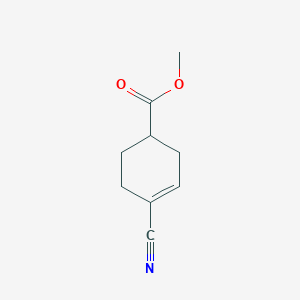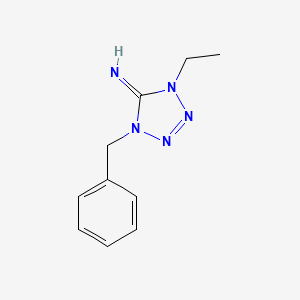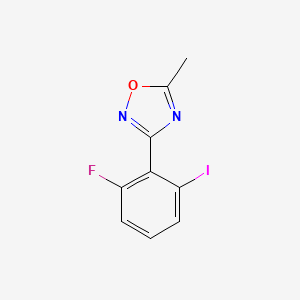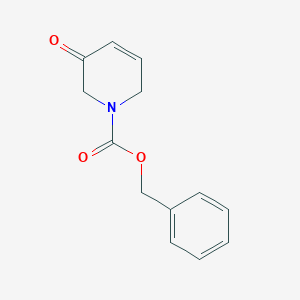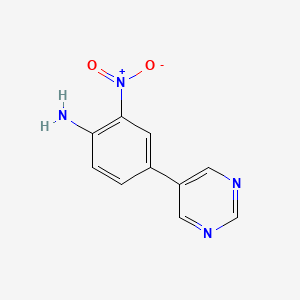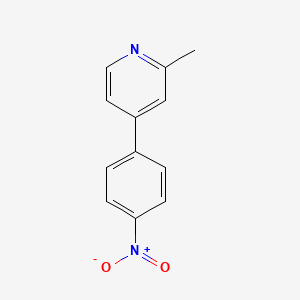
Pyridine, 2-methyl-4-(4-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-methyl-4-(4-nitrophenyl)- is an organic compound that belongs to the class of nitro-substituted pyridines. This compound is characterized by a pyridine ring substituted with a methyl group at the 2-position and a nitrophenyl group at the 4-position. It is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-methyl-4-(4-nitrophenyl)- typically involves the nitration of 2-methyl-4-phenylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of Pyridine, 2-methyl-4-(4-nitrophenyl)- can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety by minimizing the risk of uncontrolled exothermic reactions.
化学反应分析
Types of Reactions
Pyridine, 2-methyl-4-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Hydrogen peroxide or other oxidizing agents.
Substitution: Bromine or chlorine in the presence of a catalyst.
Major Products Formed
Reduction: 2-methyl-4-(4-aminophenyl)pyridine.
Oxidation: Pyridine N-oxide derivatives.
Substitution: Halogenated derivatives of Pyridine, 2-methyl-4-(4-nitrophenyl)-.
科学研究应用
Pyridine, 2-methyl-4-(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Pyridine, 2-methyl-4-(4-nitrophenyl)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The compound’s ability to undergo electrophilic substitution reactions also allows it to modify biological molecules, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Pyridine, 4-(4-nitrophenyl)-: Lacks the methyl group at the 2-position.
Pyridine, 2-methyl-4-(4-aminophenyl)-: The nitro group is reduced to an amino group.
Pyridine, 2-methyl-4-(4-chlorophenyl)-: The nitro group is substituted with a chlorine atom.
Uniqueness
Pyridine, 2-methyl-4-(4-nitrophenyl)- is unique due to the presence of both a methyl group and a nitrophenyl group on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
属性
CAS 编号 |
55218-69-4 |
|---|---|
分子式 |
C12H10N2O2 |
分子量 |
214.22 g/mol |
IUPAC 名称 |
2-methyl-4-(4-nitrophenyl)pyridine |
InChI |
InChI=1S/C12H10N2O2/c1-9-8-11(6-7-13-9)10-2-4-12(5-3-10)14(15)16/h2-8H,1H3 |
InChI 键 |
AYTGWDJKOUDXKZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


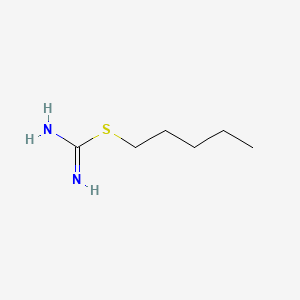
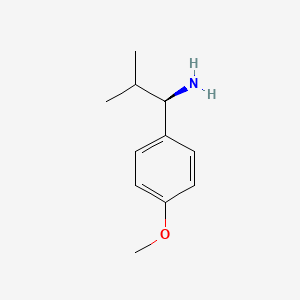
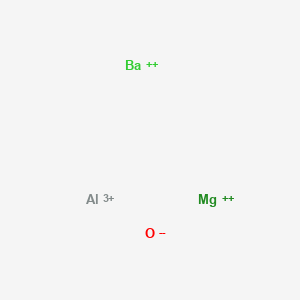
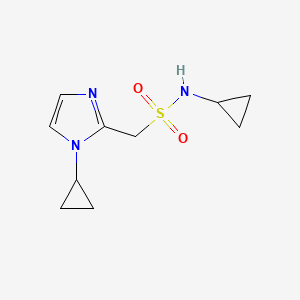
![4-[(6-Bromo-4-quinazolinyl)amino]cyclohexanol](/img/structure/B13975978.png)
![[3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13975984.png)
